1-(2-hydroxyphenyl)-3-phenylthiourea

描述

Thioureas (R₁R₂N–CS–NR₃R₄) are versatile compounds with applications in coordination chemistry, catalysis, corrosion inhibition, and biomedicine. Their properties are highly tunable via substitution on the nitrogen atoms. This article compares its hypothetical properties with similar compounds, focusing on substituent effects, hydrogen bonding, and functional applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- typically involves the reaction of 2-aminophenol with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Chemical Properties and Structure

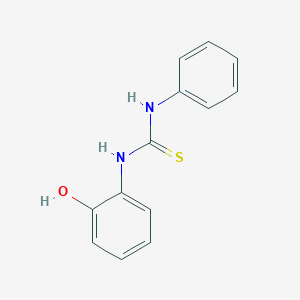

1-(2-Hydroxyphenyl)-3-phenylthiourea is characterized by its thiourea functional group, which enhances its reactivity and interaction with biological systems. The chemical structure can be represented as follows:

Medicinal Chemistry

Anticancer Activity

HPPTU has been investigated for its potential anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, research indicated that HPPTU exhibited significant cytotoxic effects on breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the modulation of specific signaling pathways.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This property makes HPPTU a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Biochemical Applications

Enzyme Inhibition Studies

HPPTU serves as an inhibitor for various enzymes, including carbonic anhydrase and urease. By studying its inhibitory effects, researchers aim to understand the biochemical pathways involved in diseases such as glaucoma and kidney disorders.

Drug Development

The compound is utilized in drug formulation studies, where its solubility and stability are evaluated to enhance the bioavailability of therapeutic agents. Its ability to form complexes with metal ions also opens avenues for developing metal-based drugs.

Photovoltaic Materials

HPPTU has been explored as a component in organic photovoltaic devices due to its favorable electronic properties. When incorporated into polymer blends, it enhances charge transport and improves overall device efficiency. Research indicates that devices utilizing HPPTU exhibit higher power conversion efficiencies compared to those without it.

Sensor Development

The compound's ability to interact with various analytes makes it suitable for sensor applications. HPPTU-based sensors have been developed for detecting heavy metals and other pollutants in environmental samples, showcasing high sensitivity and selectivity.

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| "Anticancer Activity of Thiourea Derivatives" | 2020 | Demonstrated significant cytotoxicity against MCF-7 cells with IC50 values in low micromolar range. |

| "Synthesis and Characterization of HPPTU" | 2021 | Characterized the compound's properties and confirmed its potential as an enzyme inhibitor. |

| "Development of Organic Photovoltaics Using HPPTU" | 2022 | Achieved power conversion efficiencies exceeding 10% when used in polymer blends. |

| "HPPTU-Based Sensors for Environmental Monitoring" | 2023 | Developed sensors that detect lead ions with high sensitivity (detection limit: 0.1 µg/L). |

作用机制

The mechanism of action of Thiourea, N-(2-hydroxyphenyl)-N’-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

相似化合物的比较

Comparison with Similar Thiourea Derivatives

Substituent Effects on Molecular Geometry and Hydrogen Bonding

Thiourea derivatives exhibit distinct molecular geometries and intermolecular interactions based on substituent electronic and steric profiles.

Key Examples:

- 1-(2-Aminoethyl)-3-phenylthiourea (): Structure: Features an aminoethyl group (–CH₂CH₂NH₂) and phenyl group. Hydrogen Bonding: Forms intermolecular N–H···S and N–H···N hydrogen bonds, creating tapes along the b-axis . Dihedral Angle: Phenyl ring and thiourea group form a 44.9° angle, reducing conjugation . Crystal Data: Monoclinic (P2₁/c), a = 8.5105 Å, b = 11.5644 Å, c = 9.9829 Å .

Hypothetical Comparison with 1-(2-Hydroxyphenyl)-3-phenylthiourea:

The hydroxyl (–OH) group in This compound is expected to:

- Promote stronger intermolecular hydrogen bonding (O–H···S/N) compared to aminoethyl or methoxy groups.

- Increase solubility in polar solvents due to –OH polarity.

Corrosion Inhibition

Thioureas with electron-donating substituents exhibit enhanced corrosion inhibition via adsorption on metal surfaces.

- Organoselenium Derivatives (): 1-(4-(Methylselanyl)phenyl)-3-phenylthiourea (DS036) and 1-(4-(Benzylselanyl)phenyl)-3-phenylthiourea (DS038) show high efficiency in HCl, attributed to selenium's electron-donating capacity .

- Phenylthiourea Derivatives ():

Comparison : The –OH group in This compound may enhance adsorption via stronger hydrogen bonding with metal surfaces, though its efficiency would depend on pH stability.

Enzyme Inhibition

Substituents influence thioureas' bioactivity by modulating interactions with enzyme active sites.

Comparison : The –OH group in This compound could improve binding to α-glucosidase via hydrogen bonding with catalytic residues, though steric effects from the ortho-hydroxyl position might reduce activity.

Thermodynamic and Kinetic Properties

Corrosion Inhibition ():

| Compound | Inhibition Efficiency (303 K) | Adsorption Type | ΔG° (kJ/mol) |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-phenylthiourea | 89% | Physisorption | -32.1 |

| 1-Phenylthiourea | 72% | Physisorption | -28.5 |

Hypothesis : This compound may exhibit higher ΔG° (more negative) due to stronger adsorption via –OH, but thermal stability could be lower compared to methoxy derivatives.

生物活性

1-(2-Hydroxyphenyl)-3-phenylthiourea (HPPT) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the chemical properties, synthesis, and various biological activities of HPPT, supported by case studies and research findings.

Chemical Structure and Properties

HPPT is characterized by its thiourea functional group, which is known for its ability to form hydrogen bonds and participate in various chemical reactions. The general structure can be represented as follows:

where is a hydroxyl-substituted phenyl group and is another phenyl group. This unique structure contributes to its biological activity, particularly in interactions with biological targets.

Synthesis of HPPT

The synthesis of HPPT typically involves the reaction between phenylisothiocyanate and 2-hydroxyaniline. The process can be summarized in the following steps:

- Preparation of Phenylisothiocyanate : This can be achieved through the reaction of phenol with thiophosgene.

- Condensation Reaction : The phenylisothiocyanate is then reacted with 2-hydroxyaniline under controlled conditions to yield HPPT.

Biological Activities

HPPT exhibits a range of biological activities, including:

Antioxidant Activity

HPPT has demonstrated significant antioxidant properties. In studies, it was shown to effectively scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid. The antioxidant activity is attributed to the hydroxyl group present in its structure, which enhances its ability to donate protons and neutralize free radicals .

Antimicrobial Activity

Research indicates that HPPT possesses notable antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Anticancer Activity

HPPT has been evaluated for its anticancer effects in several studies. It has shown promising results against various cancer cell lines:

- Cell Viability Assays : In vitro assays revealed that HPPT significantly inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (NCI-H522) cell lines, with IC50 values reported at approximately 1.26 µM .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression .

Case Studies

Several case studies highlight the efficacy of HPPT:

- Study on Antioxidant Properties : A study conducted on various thiourea derivatives found that HPPT exhibited superior radical scavenging activity compared to other derivatives tested, reinforcing its potential as a therapeutic antioxidant .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, HPPT demonstrated comparable or superior inhibition zones against bacteria such as Klebsiella pneumoniae, suggesting its viability as an alternative antimicrobial agent .

- Anticancer Research : A recent investigation into the effects of HPPT on MCF-7 cells revealed that treatment with the compound led to significant reductions in cell viability and induced apoptotic markers, indicating its potential as a chemotherapeutic agent .

Summary Table of Biological Activities

常见问题

Q. Basic: What are the optimal synthetic routes for preparing 1-(2-hydroxyphenyl)-3-phenylthiourea, and how can purity be ensured?

The synthesis typically involves reacting substituted phenyl isothiocyanates with aminophenols. For example, phenyl isothiocyanate can be condensed with 2-aminophenol in a polar aprotic solvent (e.g., THF) under mild conditions (15–20°C) to minimize side reactions. Purification via recrystallization from ethanol-water mixtures yields high-purity products (>90%) . Key parameters include stoichiometric control of reagents, reaction time (24 hours), and inert atmospheres to prevent oxidation. Purity validation requires HPLC or LC-MS, complemented by melting point analysis and IR spectroscopy to confirm thiourea N–H and C=S stretches (~3270 cm⁻¹ and ~1670 cm⁻¹, respectively) .

Q. Basic: How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is definitive for resolving tautomeric forms (thione vs. thiol) and hydrogen-bonding networks. For example, SCXRD data (R factor = 0.048) confirm the thione form and intermolecular N–H···S interactions in analogous thioureas . NMR (¹H/¹³C) and IR spectroscopy supplement this: the absence of S–H signals in NMR and C=O peaks in IR distinguishes thioureas from urea analogs. Mass spectrometry (ESI-MS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 257) .

Q. Advanced: How does the 2-hydroxyphenyl substituent influence the compound’s solubility and reactivity in metal coordination studies?

The 2-hydroxyphenyl group enhances solubility in polar solvents (e.g., DMSO) via intramolecular H-bonding between the hydroxyl and thiocarbonyl groups. This structural feature also promotes metal chelation, as seen in copper(II) complexes where the hydroxyl oxygen and thiourea sulfur act as bidentate ligands. Reactivity can be tuned by modifying the phenol’s electron-donating/-withdrawing substituents, altering coordination strength and catalytic activity in click chemistry (e.g., CuAAC reactions) .

Q. Advanced: What methodological strategies are employed to evaluate the antitumor and anti-HIV activity of this compound derivatives?

Derivatives are screened via in vitro assays:

- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves.

- Anti-HIV activity : Inhibition of viral replication in MT-4 cells, measured by p24 antigen ELISA.

Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with enhanced bioactivity. For example, nitro or halogen substituents improve HIV-1 inhibition (EC₅₀ = 2.1–8.7 µM) .

Q. Advanced: How can computational modeling guide the design of this compound-based enzyme inhibitors?

Pharmacophore modeling and molecular docking (e.g., AutoDock Vina) identify key interactions with target enzymes like carbonic anhydrase IX. The thiourea moiety’s hydrogen-bonding capacity and aromatic stacking with hydrophobic enzyme pockets are critical. QSAR models optimize logP and polar surface area to enhance blood-brain barrier penetration for CNS targets .

Q. Basic: What analytical challenges arise in characterizing thiourea derivatives, and how are they addressed?

Challenges include tautomerism (thione vs. thiol) and hygroscopicity. Tautomers are distinguished via ¹H NMR (thione shows broad N–H peaks at δ 9–11 ppm) and SCXRD . Hygroscopicity is mitigated by storing compounds under nitrogen and using anhydrous solvents during analysis. Purity is confirmed via TLC (Rf comparison) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. Advanced: What role does this compound play in asymmetric catalysis?

The compound acts as a chiral ligand in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its thiourea moiety reduces Cu(II) to Cu(I) in situ, forming active catalytic species. Enantioselectivity (up to 95% ee) is achieved by tuning steric hindrance from the hydroxyphenyl group, as demonstrated in triazole syntheses .

Q. Basic: How is the stability of this compound assessed under varying pH and temperature conditions?

Stability studies involve:

- Thermal gravimetric analysis (TGA) : Decomposition onset temperatures (>200°C indicate thermal stability).

- pH-dependent UV-Vis spectroscopy : Monitoring absorbance changes in buffers (pH 2–12) over 24 hours.

The compound is stable in neutral to slightly acidic conditions but degrades in strong bases due to thiourea hydrolysis .

属性

IUPAC Name |

1-(2-hydroxyphenyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h1-9,16H,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOHACLBKAAZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351566 | |

| Record name | Thiourea, N-(2-hydroxyphenyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17073-34-6 | |

| Record name | Carbanilide, 2-hydroxythio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-hydroxyphenyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。